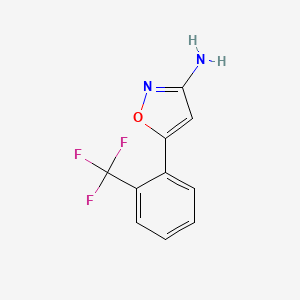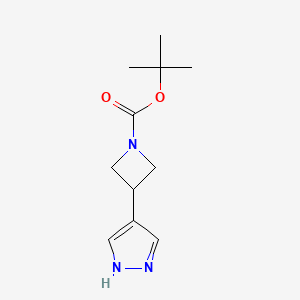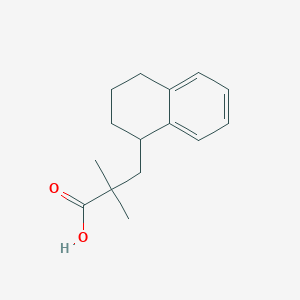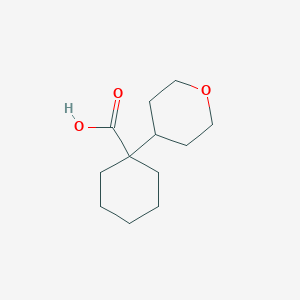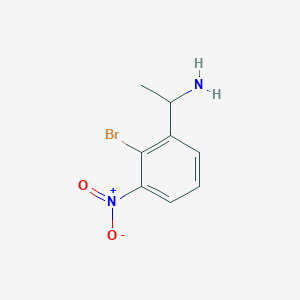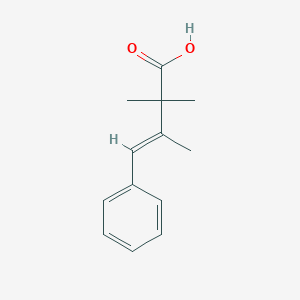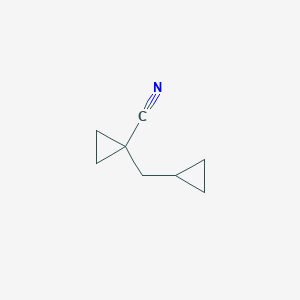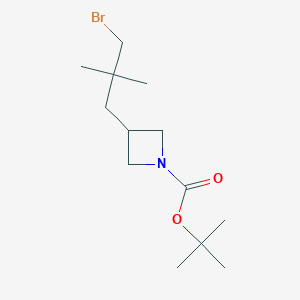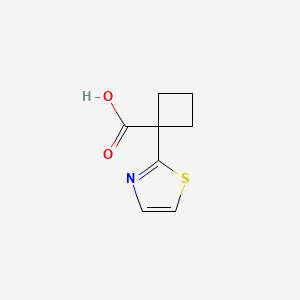
1-(Thiazol-2-yl)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiazol-2-yl)cyclobutane-1-carboxylic acid is a heterocyclic compound featuring a thiazole ring attached to a cyclobutane ring with a carboxylic acid functional group. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .
Vorbereitungsmethoden
The synthesis of 1-(Thiazol-2-yl)cyclobutane-1-carboxylic acid typically involves the formation of the thiazole ring followed by its attachment to the cyclobutane ring. Common synthetic routes include:
Analyse Chemischer Reaktionen
1-(Thiazol-2-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the thiazole ring, leading to various derivatives.
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . Major products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Thiazol-2-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Thiazol-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(Thiazol-2-yl)cyclobutane-1-carboxylic acid can be compared with other thiazole-containing compounds:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An antineoplastic drug with a thiazole ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H9NO2S |
|---|---|
Molekulargewicht |
183.23 g/mol |
IUPAC-Name |
1-(1,3-thiazol-2-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H9NO2S/c10-7(11)8(2-1-3-8)6-9-4-5-12-6/h4-5H,1-3H2,(H,10,11) |
InChI-Schlüssel |
OWTLJKCLDAROKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2=NC=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine](/img/structure/B13605965.png)


